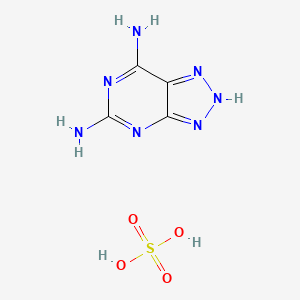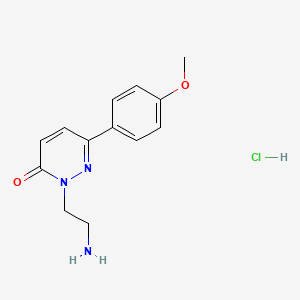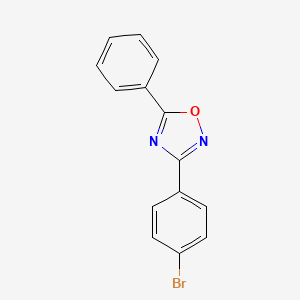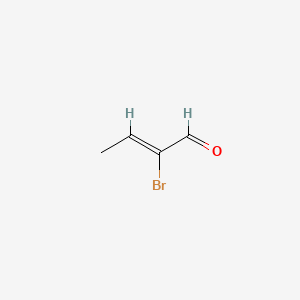
2-Bromocrotonaldehyde
Overview
Description
2-Bromocrotonaldehyde is an organic compound with the molecular formula C4H5BrO. It is a derivative of crotonaldehyde, where a bromine atom is substituted at the second carbon of the crotonaldehyde molecule. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.
Mechanism of Action
2-Bromocrotonaldehyde, also known as 2-bromobut-2-enal, is a chemical compound with the molecular formula C4H5BrO . The understanding of its mechanism of action involves several aspects including its target of action, mode of action, biochemical pathways it affects, pharmacokinetics, result of action, and the influence of the environment on its action.
Target of Action
It’s known that many chemical compounds interact with proteins to modulate their functions The compound might interact with a specific protein or a group of proteins, altering their activity and thus influencing cellular processes
Mode of Action
It’s known that compounds can interact with their targets in various ways, such as binding to active sites, altering protein conformation, or modulating protein-protein interactions . The specific mode of action of this compound would depend on its chemical structure and the nature of its target(s).
Biochemical Pathways
It’s known that compounds can affect various biochemical pathways, leading to changes in cellular processes and functions . The specific pathways affected by this compound would depend on its target(s) and mode of action.
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds . The specific influence of these factors on this compound would depend on its chemical properties and the nature of its target(s).
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromocrotonaldehyde can be synthesized through the bromination of crotonaldehyde. The reaction typically involves the addition of bromine (Br2) to crotonaldehyde in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is isolated through distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromocrotonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromocrotonic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-bromocrotonol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: 2-Bromocrotonic acid.
Reduction: 2-Bromocrotonol.
Substitution: Various substituted crotonaldehyde derivatives.
Scientific Research Applications
2-Bromocrotonaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Research into its potential as a precursor for the synthesis of biologically active molecules is ongoing.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Crotonaldehyde: The parent compound, which lacks the bromine substitution.
2-Chlorocrotonaldehyde: Similar structure with a chlorine atom instead of bromine.
2-Iodocrotonaldehyde: Similar structure with an iodine atom instead of bromine.
Comparison: 2-Bromocrotonaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom makes it more reactive in substitution reactions and can influence the compound’s behavior in various chemical processes.
Properties
IUPAC Name |
(Z)-2-bromobut-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZLVLCBCZGSSH-RQOWECAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C=O)\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24247-53-8, 33718-99-9 | |
| Record name | Crotonaldehyde, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 2-bromo-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-bromocrotonaldehyde related to the mutagenicity of Tris-BP?
A1: The research paper identifies this compound as a suspected mutagenic metabolite of Tris-BP (tris(2,3-dibromopropyl)phosphate). [] The study suggests that Tris-BP undergoes a metabolic pathway involving oxidation at the C-3 position, followed by spontaneous dehydrohalogenation and dehydrophosphorylation. This process leads to the formation of this compound, which contributes to the overall mutagenic potential of Tris-BP. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate](/img/structure/B1276376.png)
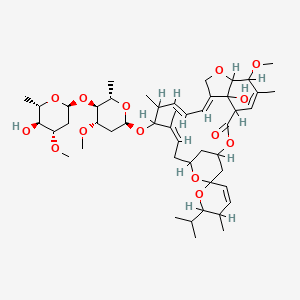

![5-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B1276380.png)
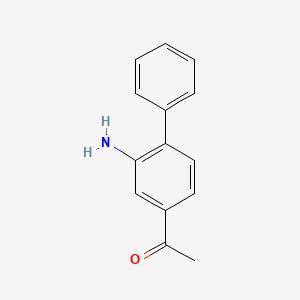
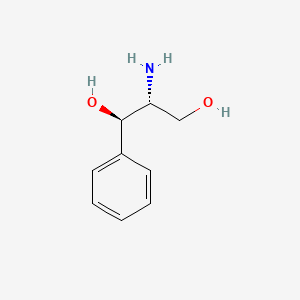
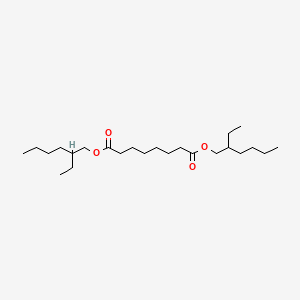
![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)


